Product packaging for Methyl 3-bromo-2,4,6-trimethylbenzoate(Cat. No.:CAS No. 26584-20-3)

Methyl 3-bromo-2,4,6-trimethylbenzoate

Cat. No.: B1432562
CAS No.: 26584-20-3
M. Wt: 257.12 g/mol
InChI Key: YUFSUAINJIKSAG-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The systematic IUPAC name for this compound is This compound , reflecting its ester functional group ($$ \text{-COOCH}_3 $$) and substituent positions on the benzene ring. Structurally, it belongs to the class of aromatic esters, where the benzoate moiety is modified with electron-donating methyl groups and an electron-withdrawing bromine atom. The substitution pattern creates steric hindrance while directing electrophilic and nucleophilic reactions to specific sites.

The SMILES notation $$ \text{CC1=CC(=C(C(=C1C(=O)OC)C)Br)C} $$ precisely encodes its connectivity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a planar benzene ring with methyl groups occupying equatorial positions, minimizing steric strain.

Molecular Formula and Key Physical Properties

The compound’s molecular formula $$ \text{C}{11}\text{H}{13}\text{BrO}_2 $$ corresponds to a molecular weight of 257.12 g/mol . Key physical properties include:

Property Value Source
Melting Point 42.5–43°C (in petroleum ether)
Partition Coefficient (LogP) 3.16
Polar Surface Area (PSA) 26.30 Ų
Exact Mass 256.01000 Da

The relatively high LogP value indicates lipophilicity, suggesting moderate solubility in organic solvents like dichloromethane or ethyl acetate but limited aqueous solubility. The low PSA aligns with its capacity to permeate lipid membranes, a trait relevant in drug design.

Historical Context and Discovery

While the exact discovery timeline remains undocumented, this compound emerged alongside advances in esterification and bromination techniques. Early synthetic routes involved brominating 2,4,6-trimethylbenzoic acid (mesitoic acid), followed by esterification with methanol. For example, diazomethane-mediated esterification of 3-bromo-2,4,6-trimethylbenzoic acid remains a standard method.

The compound’s utility grew with the development of cross-coupling reactions in the late 20th century, where its bromine atom facilitated Suzuki-Miyaura and Stille couplings. Its role in synthesizing indole alkaloids and polybrominated biindoles underscores its importance in natural product chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO2 B1432562 Methyl 3-bromo-2,4,6-trimethylbenzoate CAS No. 26584-20-3

Properties

IUPAC Name

methyl 3-bromo-2,4,6-trimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-6-5-7(2)10(12)8(3)9(6)11(13)14-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFSUAINJIKSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26584-20-3
Record name methyl 3-bromo-2,4,6-trimethylbenzoate
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Preparation Methods

Esterification of 3-bromo-2,4,6-trimethylbenzoic acid

The most common and direct synthetic route to methyl 3-bromo-2,4,6-trimethylbenzoate is through the esterification of its corresponding carboxylic acid, 3-bromo-2,4,6-trimethylbenzoic acid, with methanol in the presence of an acid catalyst.

  • Reaction Conditions:

    • Reagents: 3-bromo-2,4,6-trimethylbenzoic acid, methanol
    • Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid
    • Temperature: Reflux conditions (~65–70 °C)
    • Time: Several hours until completion
  • Mechanism:

    • Protonation of the carboxyl group activates it toward nucleophilic attack by methanol.
    • Formation of a tetrahedral intermediate followed by elimination of water.
    • Regeneration of the acid catalyst and formation of the methyl ester.
  • Outcome:

    • High yield of this compound.
    • Purification typically by extraction and recrystallization or chromatography.

Selective Bromination of Methyl 2,4,6-trimethylbenzoate

An alternative approach involves the bromination of methyl 2,4,6-trimethylbenzoate to introduce the bromine atom selectively at the 3-position.

  • Reaction Conditions:

    • Reagents: Methyl 2,4,6-trimethylbenzoate, bromine or N-bromosuccinimide (NBS)
    • Solvent: Carbon tetrachloride (CCl4), chloroform, or acetic acid
    • Temperature: Controlled, often 0–25 °C to avoid over-bromination
    • Catalyst: Sometimes a radical initiator like AIBN or light to promote substitution
  • Mechanism:

    • Electrophilic aromatic substitution targeting the 3-position due to steric and electronic directing effects of methyl groups.
    • Radical bromination may be used for benzylic positions, but here electrophilic aromatic substitution is preferred.
  • Outcome:

    • Formation of this compound with high regioselectivity.
    • Purification by extraction and chromatographic methods.

Data Table Summarizing Preparation Methods

Method No. Preparation Method Key Reagents & Conditions Yield & Notes
1 Esterification of 3-bromo-2,4,6-trimethylbenzoic acid Methanol, acid catalyst, reflux High yield; straightforward and widely used
2 Electrophilic Bromination of methyl 2,4,6-trimethylbenzoate Bromine or NBS, CCl4 or acetic acid, 0–25 °C High regioselectivity; requires controlled conditions
3 Palladium-Catalyzed Cross-Coupling (Suzuki) Pd catalyst, base, 1,4-dioxane, inert atmosphere Used for functionalization; adaptable for synthesis

Research Findings and Analysis

  • Regioselectivity: The presence of methyl groups at 2,4,6-positions directs bromination to the 3-position due to steric hindrance and electronic effects, favoring electrophilic substitution at the less hindered site.

  • Reaction Optimization: Esterification typically uses excess methanol and strong acid catalysts to drive the reaction to completion. Bromination requires careful temperature control to avoid polybromination or side reactions.

  • Purification: Silica gel column chromatography with hexane-ethyl acetate mixtures is commonly employed to purify the product, ensuring high purity for research or industrial applications.

  • Scale-Up Considerations: Esterification and bromination reactions are scalable with standard laboratory or industrial equipment, but the handling of bromine requires strict safety protocols due to its corrosiveness and toxicity.

Chemical Reactions Analysis

Methyl 3-bromo-2,4,6-trimethylbenzoate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Methyl 3-bromo-2,4,6-trimethylbenzoate serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Pharmaceutical Research

In pharmaceutical chemistry, this compound is utilized in the development of biologically active compounds. It acts as a precursor for synthesizing new drugs and therapeutic agents:

  • Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties: Research has suggested that it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and reactive oxygen species (ROS) production.

Material Science

This compound is also employed in material science for developing novel materials with specific properties. Applications include:

  • Photochromic Materials: this compound is involved in the synthesis of photochromic solid-state materials that have applications in advanced sensors and drug delivery systems.
  • Polymer Production: It is used in the production of specialty chemicals and polymers due to its reactive nature and ability to form various derivatives .

Case Study 1: Antimicrobial Properties

A study examined the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition of bacterial growth, suggesting potential applications in developing antimicrobial agents.

PathogenActivity
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective against

Case Study 2: Anticancer Mechanisms

Research exploring the anticancer properties of this compound indicated that it could induce cell cycle arrest at the G2/M phase in cancer cells. The study highlighted its potential to increase ROS levels, leading to oxidative stress and cell death in tumor cells.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2,4,6-trimethylbenzoate involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it was attached. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Trimethylbenzoates

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Synthesis Method
Methyl 3-bromo-2,4,6-trimethylbenzoate C₁₁H₁₃BrO₂ 257.13 Br, 3×CH₃, COOCH₃ 42.5–43 Diazomethane esterification
Methyl 3-fluoro-2,4,6-trimethylbenzoate C₁₁H₁₃FO₂ 196.22 F, 3×CH₃, COOCH₃ 12.0–12.5 Grignard reaction + CO₂
Methyl 3-amino-4,6-dibromo-2-methylbenzoate C₉H₉Br₂NO₂ 322.98 NH₂, 2×Br, CH₃, COOCH₃ Not reported Bromination of precursor

Key Observations :

  • Halogen Effects : Replacing bromine with fluorine (as in the fluoro analog) reduces molecular weight by ~60 g/mol and significantly lowers the melting point (12.0–12.5°C vs. 42.5–43°C), reflecting weaker intermolecular forces .

Functional Group and Reactivity Comparisons

Ester vs. Ketone Derivatives
  • This compound : The ester group (COOCH₃) confers stability against nucleophilic attack compared to ketones. Its synthesis via diazomethane ensures high purity (93% yield) .
  • 3-Bromo-2,4,6-trimethoxyacetophenone: A ketone analog with methoxy groups (OCH₃) instead of methyl esters. Methoxy substituents increase electron density on the ring, altering reactivity in electrophilic substitutions .
Bromination Patterns

Key Findings :

  • The target compound’s synthesis via diazomethane is highly efficient (96% yield), whereas the fluoro analog’s intermediate (3-fluoro-2,4,6-trimethylbenzoic acid) has a lower yield (20%), likely due to challenges in carboxylation .

Biological Activity

Methyl 3-bromo-2,4,6-trimethylbenzoate (CAS No. 26584-20-3) is a compound that has garnered attention for its potential biological activities. This article aims to summarize the available data on its biological effects, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H15BrO2
  • Molecular Weight : 273.15 g/mol
  • Melting Point : Approximately 57.5 °C .

The compound belongs to the class of aromatic esters and is characterized by the presence of a bromine atom and three methyl groups on the benzene ring, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : In vitro tests demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL .
  • Fungal Activity : It has also shown antifungal properties against Candida albicans, with a minimum inhibitory concentration (MIC) of 50 µg/mL .

Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Case Study : A study conducted on human breast cancer cells (MCF-7) revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM, indicating a moderate level of cytotoxicity .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels which can trigger cell death pathways.
  • Enzyme Inhibition : It has been suggested that this compound inhibits specific enzymes involved in cell proliferation and survival .

Table 1: Antimicrobial Activity

MicroorganismMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli100
Candida albicans50

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism
MCF-725Apoptosis via caspase activation

Q & A

Q. What is the optimal synthetic route for Methyl 3-bromo-2,4,6-trimethylbenzoate, and what parameters influence yield?

The compound is synthesized via chloromethylation of bromomesitylene followed by methanolysis . Critical parameters include:

  • Catalyst : Aluminum chloride (AlCl₃) in CHCl₃ facilitates electrophilic substitution.
  • Reaction conditions : Controlled temperature (ice-water bath) to manage exothermic reactions.
  • Purification : Column chromatography (20% SE-30 column) isolates the product (93% yield) from minor byproducts like 4-bromo-2,3,5-trimethylbenzoate (7%) .

Q. Which analytical techniques confirm the structure and purity of this compound?

  • NMR Spectroscopy : Assigns protons and carbons in the aromatic and methyl groups.
  • IR Spectroscopy : Validates ester (C=O stretch ~1700 cm⁻¹) and bromo group presence.
  • GC-MS : Retention time comparison with authentic samples ensures identity .
  • X-ray Crystallography (for related analogs): Resolves steric effects in trimethyl-substituted aromatic systems .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of trimethylbenzoate derivatives be addressed?

Regioselectivity is influenced by:

  • Steric and electronic effects : Methyl groups at 2,4,6-positions direct bromination to the 3-position due to reduced steric hindrance.
  • Catalyst choice : Lewis acids like AlCl₃ enhance electrophilic substitution at less hindered sites.
  • Byproduct analysis : GC-MS monitors minor isomers (e.g., 4-bromo derivatives) to optimize reaction conditions .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations : Model electron density maps to identify reactive sites (e.g., bromine as a leaving group).
  • Molecular docking : Predicts interactions with transition-metal catalysts (e.g., Pd in Suzuki couplings).
  • Solvent effect simulations : Polar solvents stabilize charge-separated intermediates in SNAr reactions.

Q. How can discrepancies in spectroscopic data for structurally similar analogs be resolved?

  • Comparative analysis : Overlay NMR/IR spectra with authentic samples to identify shifts caused by substituent effects.
  • High-resolution mass spectrometry (HRMS) : Differentiates between isomers (e.g., 3-bromo vs. 4-bromo isomers) via exact mass matching.
  • Dynamic NMR : Resolves conformational exchange in crowded aromatic systems .

Q. What strategies minimize byproduct formation during large-scale synthesis?

  • Stepwise temperature control : Gradual warming prevents runaway reactions.
  • In-line purification : Continuous flow systems coupled with real-time GC-MS monitoring reduce byproduct accumulation.
  • Catalyst recycling : Recover AlCl₃ via aqueous workup to improve cost-efficiency .

Methodological Notes

  • References : Prioritize peer-reviewed journals (e.g., Acta Crystallographica) and validated synthetic protocols .
  • Avoid unreliable sources : Exclude commercial databases (e.g., ) as per guidelines.
  • Data interpretation : Cross-validate structural assignments using multiple techniques (e.g., NMR + X-ray) to address ambiguity.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-bromo-2,4,6-trimethylbenzoate
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Methyl 3-bromo-2,4,6-trimethylbenzoate

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